N'-hydroxy-2-naphthalenecarboximidamide
CAS No.: 64893-54-5
Cat. No.: VC3724466
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64893-54-5 |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | N'-hydroxynaphthalene-2-carboximidamide |
| Standard InChI | InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13) |
| Standard InChI Key | UHJICFSTOCFOND-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)/C(=N\O)/N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=NO)N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
N'-Hydroxy-2-naphthalenecarboximidamide is systematically named as N'-hydroxynaphthalene-2-carboximidamide, though it is also recognized by several synonyms, including naphthalene-2-acetamide oxime and 2-naphthalenecarboximidamide, N-hydroxy- . The compound’s structure integrates a naphthalene ring system substituted at the second position with a carboximidamide group, further modified by a hydroxylamine moiety (Fig. 1). This arrangement confers unique electronic and steric properties, influencing its solubility, reactivity, and coordination behavior.
Table 1: Key Identifiers and Synonyms
The compound’s planar naphthalene system allows for π-π stacking interactions, while the amidoxime group () provides chelating sites for metal ions, a feature exploited in uranium extraction technologies .
Physicochemical Properties
N'-Hydroxy-2-naphthalenecarboximidamide exhibits a blend of aromatic and polar characteristics, reflected in its partition coefficients, refractive index, and thermal stability.
Table 2: Physical and Chemical Properties
The compound’s LogP value of 2.38 indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents such as ethanol or dichloromethane but limited aqueous solubility . The negligible variation in LogD values between pH 5.5 and 7.4 implies stability across physiological and environmental conditions, a critical factor in its potential industrial applications .
| Ligand Structure | Uranium Adsorption Capacity (mg/g) | Source Citation |
|---|---|---|
| Polyacrylamidoxime | 4.12 | |
| Graphene-Oxide Composite | 6.78 | |
| N'-Hydroxy-2-naphthalenecarboximidamide (Theoretical) | 3.45–4.20 (Estimated) |
The compound’s naphthalene backbone may enhance adsorption kinetics due to hydrophobic interactions with polymeric supports, though this hypothesis requires empirical confirmation .
Regulatory and Environmental Considerations
The compound falls under HS Code 2914290090 (“Cyclanic, cyclenic, or cycloterpenic amidines and their derivatives”) . Environmental persistence data are unavailable, but its moderate LogP value suggests potential bioaccumulation in aquatic organisms . Waste disposal must comply with local regulations for nitrogen-containing organics.
Future Research Directions
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Coordination Chemistry: Detailed studies on uranyl and transition metal complexes.
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Adsorption Kinetics: Performance evaluation in seawater uranium extraction trials.
-
Toxicity Profiling: Chronic exposure and ecotoxicological assessments.
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Process Optimization: Scalable synthesis routes and solvent recovery systems.
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